molecular formula C13H11BrFN B594771 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene CAS No. 1355247-92-5

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene

Cat. No.: B594771
CAS No.: 1355247-92-5
M. Wt: 280.14
InChI Key: FPKPESXDZQQKGX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is an organic compound with the molecular formula C13H11BrFN. It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a phenylaminomethyl group attached to the benzene ring.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPESXDZQQKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742797
Record name N-[(3-Bromo-2-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-92-5
Record name N-[(3-Bromo-2-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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